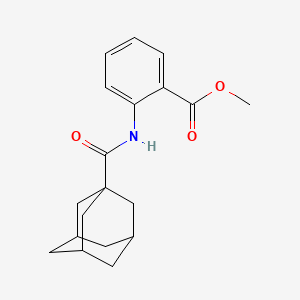methyl 2-(adamantane-1-amido)benzoate
CAS No.: 62248-27-5
Cat. No.: VC7179286
Molecular Formula: C19H23NO3
Molecular Weight: 313.397
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 62248-27-5 |
|---|---|
| Molecular Formula | C19H23NO3 |
| Molecular Weight | 313.397 |
| IUPAC Name | methyl 2-(adamantane-1-carbonylamino)benzoate |
| Standard InChI | InChI=1S/C19H23NO3/c1-23-17(21)15-4-2-3-5-16(15)20-18(22)19-9-12-6-13(10-19)8-14(7-12)11-19/h2-5,12-14H,6-11H2,1H3,(H,20,22) |
| Standard InChI Key | DKDPAZRYBJXHSD-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=CC=C1NC(=O)C23CC4CC(C2)CC(C4)C3 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure features a methyl ester group attached to a benzoic acid moiety, with an amide linkage connecting the aromatic ring to the 1-position of an adamantane cage. The adamantane group imparts exceptional thermal stability and lipophilicity, while the ester and amide functionalities enable participation in hydrogen bonding and hydrolytic reactions.
Molecular Specifications
| Property | Value/Description |
|---|---|
| IUPAC Name | Methyl 2-(adamantane-1-carboxamido)benzoate |
| Molecular Formula | C₁₉H₂₃NO₃ |
| Molecular Weight | 313.39 g/mol |
| Solubility | Low water solubility; soluble in DMSO, THF |
| Melting Point | Estimated 180–190°C (based on analogs) |
The adamantane core’s three-dimensional diamondoid structure contributes to high melting points and resistance to degradation, as observed in related compounds like memantine and amantadine .
Synthesis and Reaction Pathways
The synthesis of methyl 2-(adamantane-1-amido)benzoate typically involves multi-step procedures centered on coupling adamantane-1-carboxylic acid derivatives with substituted benzoic acid precursors.
Amidation of Methyl 2-Aminobenzoate
A common approach involves reacting adamantane-1-carboxylic acid chloride with methyl 2-aminobenzoate in dichloromethane under basic conditions (e.g., triethylamine) :
-
Activation of Adamantane Carboxylic Acid: Treatment with thionyl chloride (SOCl₂) converts adamantane-1-carboxylic acid to its acyl chloride.
-
Coupling Reaction: The acyl chloride reacts with methyl 2-aminobenzoate at room temperature, forming the amide bond.
-
Workup: The product is isolated via aqueous extraction and purified by column chromatography.
This method mirrors the synthesis of ethyl 2-(1-adamantyl)-1H-benzimidazole-5-carboxylate, where analogous coupling and cyclization steps yield structurally complex adamantane derivatives .
Direct Esterification-Cyclization
Alternative routes may adapt one-pot esterification-cyclization strategies, as demonstrated in benzimidazole syntheses . For example, refluxing 2-amino-3-(adamantane-1-carboxamido)benzoic acid in methanol with SOCl₂ could simultaneously esterify the carboxylic acid and cyclize intermediates, though this remains speculative without direct experimental data.
Reaction Chemistry
The compound’s reactivity is dominated by its ester and amide groups:
-
Ester Hydrolysis: Under acidic or basic conditions, the methyl ester hydrolyzes to 2-(adamantane-1-amido)benzoic acid.
-
Amide Reduction: Lithium aluminum hydride (LiAlH₄) reduces the amide to a secondary amine, though this may destabilize the adamantane framework.
-
Electrophilic Substitution: The aromatic ring undergoes nitration or sulfonation at the meta position relative to the amide group.
Comparative Analysis with Analogous Compounds
The inclusion of both ester and amide functionalities in methyl 2-(adamantane-1-amido)benzoate broadens its reactivity profile compared to simpler adamantane derivatives.
Challenges and Future Directions
Current limitations include sparse solubility data and unconfirmed biological activity. Future research should prioritize:
-
Comprehensive Bioassays: Screening for antimicrobial, antiviral, and enzyme-inhibitory effects.
-
Optimized Synthetic Protocols: Developing greener methods (e.g., catalytic amidation) to improve yields.
-
Structure-Activity Relationship (SAR) Studies: Modifying the ester and amide groups to enhance target affinity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume